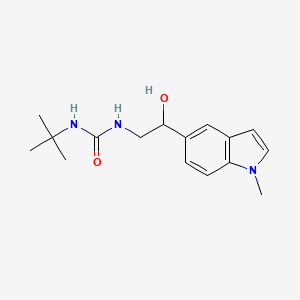

1-(叔丁基)-3-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

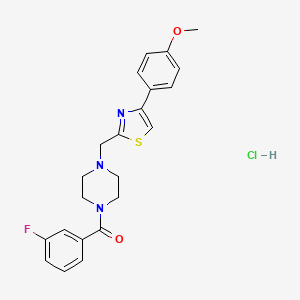

This compound belongs to a broader class of 1,3-disubstituted ureas, known for their varied bioactivities, including potential antiarrhythmic and hypotensive properties. The tert-butyl and indolyl groups suggest a likelihood of significant biological activity, given the known effects of similar structures in pharmacology.

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas often involves direct or indirect urea formation strategies, utilizing intermediates that can introduce the desired functional groups onto the urea backbone. For compounds like the one , synthesis might involve steps such as acylation, nucleophilic substitution, and urea formation from isocyanates or carbamates (Chalina, Staneva, & Chakarova, 1998).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of the tert-butyl and indolyl groups could influence the compound's ability to interact with biological targets. Crystal structure analysis of similar compounds has shown that these groups can significantly affect the molecule's overall shape and electronic distribution, impacting its interaction with enzymes or receptors (Hu et al., 2018).

科学研究应用

合成和化学性质

合成和活性:一些研究关注1,3-二取代脲类化合物的合成及其生物活性。例如,Chalina等人(1998年)探索了新型1,3-二取代脲类化合物和苯基N-取代碳酸酯的合成,评估它们的抗心律失常和降压性能。其中一种化合物表现出强烈的降压作用,其他化合物显示出与普萘洛尔相当的抗心律失常活性(Chalina, Chakarova, & Staneva, 1998)。

定向锂化:Smith等人(2013年)描述了N'-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化,导致取代产物的高产率。这项研究突出了脲类衍生物的化学多样性和修饰潜力(Smith, El‐Hiti, & Alshammari, 2013)。

生物应用和环境影响

氢键配位基团:McCormick等人(2013年)研究了环状脲类化合物中氢键配位基团的立体影响。这项研究提供了关于脲类衍生物的结构和键合特性的见解,这可能有助于它们在生物系统中的应用(McCormick et al., 2013)。

氧化物的生物转化:对甲基叔丁基醚(MTBE)等氧化物的生物转化和环境命运进行了研究,以了解它们的降解和潜在影响。这项研究与环境科学相关,可以为类似化合物的降解行为提供背景(Fayolle, Vandecasteele, & Monot, 2001)。

属性

IUPAC Name |

1-tert-butyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOCGQSMFOQLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)

![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)